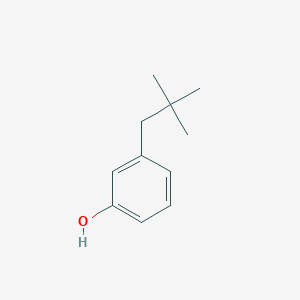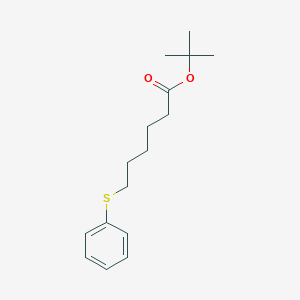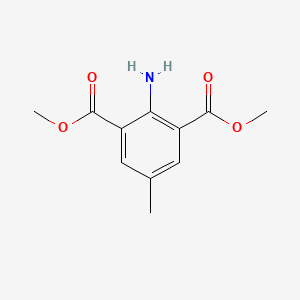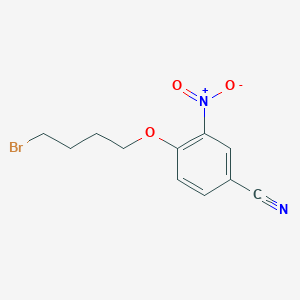
3-(2,2-Dimethylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the phenolic group.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.
Comparación Con Compuestos Similares
3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
Clave InChI |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)






![6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869809.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)



